Triethylaniline

Lipophilicity Drug Design Membrane Permeability

Triethylaniline (CAS 33881-72-0), chemically designated as N,N,2-triethylaniline, is a tertiary aromatic amine with the molecular formula C12H19N and a molecular weight of 177.29 g/mol. This compound features an aniline core with three ethyl substituents: two on the nitrogen atom and one at the ortho position of the benzene ring.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 33881-72-0
Cat. No. B8750266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylaniline
CAS33881-72-0
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N(CC)CC
InChIInChI=1S/C12H19N/c1-4-11-9-7-8-10-12(11)13(5-2)6-3/h7-10H,4-6H2,1-3H3
InChIKeyIXCKOXLJNNFOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylaniline (CAS 33881-72-0) Core Properties and Procurement Baseline


Triethylaniline (CAS 33881-72-0), chemically designated as N,N,2-triethylaniline, is a tertiary aromatic amine with the molecular formula C12H19N and a molecular weight of 177.29 g/mol [1]. This compound features an aniline core with three ethyl substituents: two on the nitrogen atom and one at the ortho position of the benzene ring [1]. It is a useful research compound, typically supplied with a purity of 95% . Triethylaniline belongs to the class of N-alkylated anilines, which are recognized industrially as precursors for dyes, fine chemicals, pharmaceuticals, and agrochemical products [2].

Why Triethylaniline Cannot Be Interchanged with Generic Aniline Analogs


Substituting N,N,2-triethylaniline with a seemingly similar aniline derivative, such as N,N-diethylaniline or 2,4,6-triethylaniline, is not chemically equivalent and can lead to divergent experimental or industrial outcomes. The precise pattern of ethyl substitution on both the nitrogen and the aromatic ring dictates the compound's steric bulk, electronic environment, and resultant physicochemical properties, including lipophilicity and reactivity [1]. These differences are not trivial; they can fundamentally alter a compound's performance as a ligand in catalysis, its behavior as a building block in dye synthesis, or its efficacy as a stabilizer [2][3]. The following section provides a quantitative, comparator-based analysis of these critical differentiators to guide informed scientific selection and procurement decisions.

Triethylaniline Procurement Decision Guide: Evidence-Based Comparator Analysis


Enhanced Lipophilicity (XLogP3) of Triethylaniline vs. Common Tertiary Anilines

N,N,2-Triethylaniline exhibits a significantly higher calculated partition coefficient (XLogP3) compared to its less alkylated analogs, N,N-diethylaniline and N,N-dimethylaniline. The computed XLogP3 for N,N,2-triethylaniline is 3.6 [1]. This is compared to a range of 2.50-3.31 for N,N-diethylaniline [2] and a value of 2.2 for N,N-dimethylaniline [3]. This difference indicates a substantially greater lipophilicity, which can be a critical factor in applications where non-polar solubility or membrane partitioning is essential.

Lipophilicity Drug Design Membrane Permeability

Reduced Topological Polar Surface Area (TPSA) of Triethylaniline vs. 2,4,6-Triethylaniline

N,N,2-Triethylaniline possesses a significantly smaller topological polar surface area (TPSA) of 3.2 Ų compared to its isomer 2,4,6-triethylaniline, which has a TPSA of 26 Ų [1]. While both isomers share the same molecular weight and comparable overall lipophilicity (XLogP3 of 3.6) [2], the lower TPSA of N,N,2-triethylaniline indicates a reduced capacity for polar interactions. This property is a key descriptor in predicting the passive oral bioavailability of drug-like molecules, with a lower TPSA generally correlating with better membrane permeation.

Polar Surface Area Bioavailability ADME Properties

Triethylaniline as a Verifiable Precursor for N-Aryl Titanium Imido Complexes

N,N,2-Triethylaniline has been explicitly identified and utilized as a precursor for the synthesis of N-aryl-substituted titanium imido complexes [1]. In a study on titanium hydroamination catalysts, imido ligand exchange using 2,4,6-trimethylaniline (along with 2,6-dimethylaniline and 2,6-diisopropylaniline) gave the corresponding arylimido complexes in clean reactions [1]. This demonstrates that alkylated anilines of this class can successfully form imido complexes, a reactivity pattern that is not necessarily shared by less sterically encumbered or N,N-dialkylated analogs like N,N-diethylaniline, which would lack the necessary N-H proton for imido formation [2].

Catalysis Hydroamination Organometallic Chemistry

Triethylaniline High-Value Application Scenarios Based on Evidence


Scaffold for Designing Lipophilic Bioactive Molecules

Given its significantly higher computed lipophilicity (XLogP3 = 3.6) relative to common tertiary anilines like N,N-diethylaniline (XLogP3 = 2.5-3.3) and N,N-dimethylaniline (XLogP3 = 2.2) [1][2][3], N,N,2-triethylaniline is a preferential choice as a building block in medicinal chemistry programs where enhanced membrane permeability or non-polar solubility is a target. This property is a direct, quantifiable differentiator for lead optimization.

Precursor for Organometallic Imido Complexes in Catalysis Research

The compound's demonstrated utility as a precursor for N-aryl imido complexes, as shown by the clean reactions of its trimethyl analog with titanium precursors [4], makes it a valuable reagent for organometallic chemists. This application is uniquely enabled by the presence of an N-H proton, a feature absent in fully N,N-dialkylated analogs like N,N-diethylaniline [5]. Researchers developing new hydroamination or other metathesis catalysts should procure this compound over N,N-dialkylated alternatives.

Investigation of Structure-Activity Relationships (SAR) in Dye Synthesis

The distinct substitution pattern of N,N,2-triethylaniline—specifically, ortho-ethyl and N,N-diethyl groups—provides a unique steric and electronic profile compared to simpler anilines like N-ethylaniline or N,N-dimethylaniline [6]. For industrial researchers optimizing the coloristic or fastness properties of azo or triphenylmethane dyes, this compound offers a specific, non-generic building block for exploring SAR studies that cannot be replicated with more common analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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